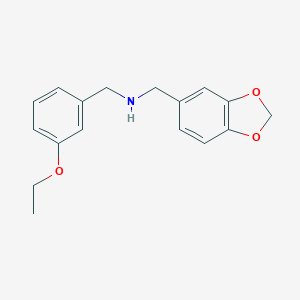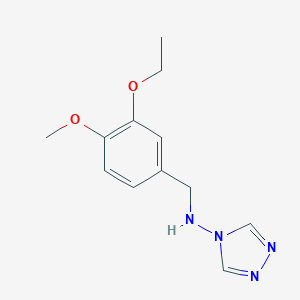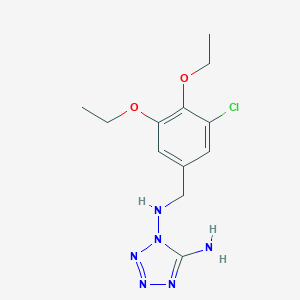
2-METHYLPROPYL 4-BENZENESULFONAMIDOBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYLPROPYL 4-BENZENESULFONAMIDOBENZOATE is an organic compound with the molecular formula C17H19NO4S and a molecular weight of 333.4 g/mol . This compound is characterized by the presence of an isobutyl group, a phenylsulfonyl group, and a benzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-METHYLPROPYL 4-BENZENESULFONAMIDOBENZOATE typically involves the reaction of 4-aminobenzoic acid with phenylsulfonyl chloride to form 4-[(phenylsulfonyl)amino]benzoic acid. This intermediate is then esterified with isobutyl alcohol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-METHYLPROPYL 4-BENZENESULFONAMIDOBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-METHYLPROPYL 4-BENZENESULFONAMIDOBENZOATE is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, such as drug development, leverages its unique chemical properties.
Industry: It is employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 4-BENZENESULFONAMIDOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-METHYLPROPYL 4-BENZENESULFONAMIDOBENZOATE can be compared to similar compounds like:
- Methyl 4-[(phenylsulfonyl)amino]benzoate
- Ethyl 4-[(phenylsulfonyl)amino]benzoate
- Propyl 4-[(phenylsulfonyl)amino]benzoate
These compounds share a similar core structure but differ in the alkyl group attached to the benzoate moiety. The isobutyl group in this compound provides unique steric and electronic properties, making it distinct in terms of reactivity and application .
Properties
Molecular Formula |
C17H19NO4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-methylpropyl 4-(benzenesulfonamido)benzoate |
InChI |
InChI=1S/C17H19NO4S/c1-13(2)12-22-17(19)14-8-10-15(11-9-14)18-23(20,21)16-6-4-3-5-7-16/h3-11,13,18H,12H2,1-2H3 |
InChI Key |
QMUCMJNGOPXPQU-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine](/img/structure/B276697.png)

![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)

![N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine](/img/structure/B276711.png)


